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phenylquinazoline

CAS No.: 866155-23-9

Cat. No.: B2938733

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel

quinazoline derivative, 4-(3-Bromophenoxy)-2-phenylquinazoline. As a senior application

scientist, this document is structured to offer not just raw data, but a detailed interpretation

grounded in established spectroscopic principles and field-proven insights. The methodologies

and interpretations presented herein are designed to serve as a self-validating system for

researchers engaged in the synthesis, characterization, and application of related heterocyclic

compounds.

Introduction to 4-(3-Bromophenoxy)-2-
phenylquinazoline
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the

core of numerous approved drugs and clinical candidates with a wide range of biological
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activities. The introduction of a phenyl group at the 2-position and a substituted phenoxy group

at the 4-position can significantly modulate the physicochemical and pharmacological

properties of the quinazoline core. Specifically, the incorporation of a bromine atom on the

phenoxy ring offers a handle for further synthetic transformations and can influence receptor

binding affinity and metabolic stability. This guide focuses on the detailed spectroscopic

characterization of 4-(3-Bromophenoxy)-2-phenylquinazoline, a molecule of significant

interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular Structure and Isotopic Signature
The molecular formula for 4-(3-Bromophenoxy)-2-phenylquinazoline is C₂₀H₁₃BrN₂O. A key

feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally

occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This

results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear

signature for the presence of a single bromine atom in the molecule.

Mass Spectrometry Analysis
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of 4-(3-
Bromophenoxy)-2-phenylquinazoline.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)

is the preferred method for accurate mass determination and confirmation of the elemental

composition.

Expected Results: The ESI-HRMS spectrum is expected to show a protonated molecular ion

peak [M+H]⁺ with a characteristic isotopic pattern.

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)

[C₂₀H₁₄BrN₂O]⁺ 377.0338 379.0318

The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units

would be a strong confirmation of the presence of one bromine atom.

Fragmentation Pathway: The fragmentation of the molecular ion can provide valuable structural

information. Key expected fragmentation pathways include:
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Loss of the bromophenoxy group: Cleavage of the C-O bond connecting the phenoxy ring to

the quinazoline core.

Loss of the phenyl group: Cleavage of the C-C bond between the phenyl ring and the

quinazoline core.

Sequential loss of smaller fragments: Such as CO, HCN, and radicals.

M+ (C20H13BrN2O)

Fragment 1 (Loss of Br)
- Br

Fragment 2 (Loss of C6H4BrO)- C6H4BrO

Fragment 3 (Loss of C6H5)

- C6H5

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-(3-
Bromophenoxy)-2-phenylquinazoline. The predicted chemical shifts are based on data from

the closely related analog, 4-Phenoxy-2-phenylquinazoline[1], with adjustments made to

account for the electronic effects of the bromine substituent.

¹H NMR Spectroscopy
Objective: To identify and assign all proton signals in the molecule.

Methodology: The ¹H NMR spectrum is typically recorded in a deuterated solvent such as

CDCl₃ or DMSO-d₆ on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Data (Predicted):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.60 - 8.50 m 2H H-2', H-6' (Phenyl)

~8.25 d 1H H-5 (Quinazoline)

~7.90 t 1H H-7 (Quinazoline)

~7.80 d 1H H-8 (Quinazoline)

~7.65 t 1H H-6 (Quinazoline)

~7.55 - 7.45 m 3H
H-3', H-4', H-5'

(Phenyl)

~7.40 t 1H H-5'' (Bromophenoxy)

~7.30 d 1H H-6'' (Bromophenoxy)

~7.20 s 1H H-2'' (Bromophenoxy)

~7.10 d 1H H-4'' (Bromophenoxy)

Interpretation:

The protons on the 2-phenyl group (H-2' to H-6') are expected to appear in the downfield

region due to the electron-withdrawing effect of the quinazoline ring.

The protons of the quinazoline core (H-5, H-6, H-7, H-8) will exhibit characteristic splitting

patterns (doublets and triplets) due to coupling with adjacent protons.

The protons of the 3-bromophenoxy ring will be influenced by the bromine atom and the

ether linkage. The proton ortho to the bromine (H-2'') is expected to be a singlet or a narrow

triplet, while the other protons will show doublet and triplet of doublets patterns.
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Proton Environments

Quinazoline Protons Phenyl Protons Bromophenoxy Protons

Click to download full resolution via product page

Caption: Color-coded Proton Environments in the Target Molecule.

¹³C NMR Spectroscopy
Objective: To identify and assign all carbon signals in the molecule.

Methodology: The ¹³C NMR spectrum is typically recorded in the same deuterated solvent as

the ¹H NMR spectrum, with proton decoupling.

Expected ¹³C NMR Data (Predicted):
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Chemical Shift (δ, ppm) Assignment

~168 C-4 (Quinazoline)

~161 C-2 (Quinazoline)

~154 C-8a (Quinazoline)

~153 C-1'' (Bromophenoxy)

~138 C-1' (Phenyl)

~135 C-7 (Quinazoline)

~132 C-3'' (Bromophenoxy)

~131 C-5'' (Bromophenoxy)

~130 C-4' (Phenyl)

~129 C-2', C-6' (Phenyl)

~128 C-3', C-5' (Phenyl)

~127 C-6 (Quinazoline)

~126 C-5 (Quinazoline)

~125 C-6'' (Bromophenoxy)

~124 C-4a (Quinazoline)

~123 C-2'' (Bromophenoxy)

~119 C-4'' (Bromophenoxy)

~116 C-8 (Quinazoline)

Interpretation:

The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) will appear at

characteristic downfield shifts.

The carbon bearing the bromine atom (C-3'') will be shifted upfield compared to its

unsubstituted counterpart due to the heavy atom effect.
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The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

Experimental Protocols
General NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for data

acquisition.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters to optimize include the number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: Acquire the spectrum with proton broadband decoupling to simplify the

spectrum to singlets for each unique carbon. A larger number of scans will be necessary

compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak.

General Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in positive ion mode over a suitable m/z range to observe the protonated molecular ion.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated value for the expected elemental composition. Analyze the isotopic pattern to

confirm the presence of bromine.
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Synthesis & Purification

Spectroscopic Analysis

Synthesis of Target Compound

Purification (e.g., Column Chromatography)

Purified Compound

NMR Sample Prep MS Sample Prep

NMR Acquisition (1H, 13C)

NMR Data Processing & Interpretation

Structural Elucidation

MS Acquisition (HRMS)

MS Data Analysis

Click to download full resolution via product page

Caption: General Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
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This technical guide has provided a detailed predictive analysis of the mass spectrometry and

NMR spectroscopic data for 4-(3-Bromophenoxy)-2-phenylquinazoline. By leveraging data

from structurally related analogs, a comprehensive interpretation of the expected spectral

features has been presented. The provided experimental protocols offer a standardized

approach for the acquisition and analysis of high-quality spectroscopic data. This guide is

intended to be a valuable resource for researchers in the field of medicinal chemistry and drug

discovery, facilitating the unambiguous characterization of this and related quinazoline

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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